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Compound of Interest

Compound Name: IHAC

Cat. No.: B15571072

The inducible Human Artificial Chromosome (iHAC) vector system represents a significant
advancement in gene delivery technology, offering a stable, non-integrating platform for the
expression of large or multiple transgenes. This guide provides a comprehensive technical
overview of the iIHAC system, tailored for researchers, scientists, and drug development
professionals.

Core Concepts of the IHAC Vector System

The iHAC vector is a megabase-sized, autonomously replicating chromosome that functions as
an independent chromosome within the host cell. This episomal nature is a key advantage over
viral and other integrating vectors, as it avoids the risks of insertional mutagenesis and
epigenetic silencing that can result from integration into the host genome. The iHAC is
designed to carry large genetic payloads, making it an ideal vehicle for complex multi-gene
pathways or large therapeutic genes.

Key Features and Advantages:

o Episomal Maintenance: The iHAC vector segregates independently during cell division,
ensuring stable long-term expression without disrupting the host genome.

e Large Cargo Capacity: The vector can accommodate megabase-sized DNA fragments,
allowing for the delivery of entire genomic loci with their native regulatory elements.
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» Stable Gene Expression: Genes carried on the iIHAC are less susceptible to the position
effects and silencing that can affect integrated transgenes.

e Controlled Copy Number: The iHAC is typically maintained as a single copy per cell,
providing a controlled and predictable level of gene expression.[1]

o Safety Profile: The non-integrating nature of the iHAC minimizes the risk of oncogenesis
associated with insertional mutagenesis.

IHAC Vector Composition and Construction

The iHAC vector is built upon a human chromosome backbone, typically derived from a normal
human chromosome through telomere-associated chromosome fragmentation. This backbone
provides the essential elements for chromosome function, including a centromere for proper
segregation and telomeres for stability.

IHAC Vector Variants

Several iterations of the IHAC vector have been developed for specific applications, primarily in
the field of induced pluripotent stem cell (iPSC) generation.

e iHACL: This vector carries a duplicated expression cassette for the four Yamanaka
reprogramming factors: Oct4, Sox2, KlIf4, and c-Myc. Each factor is under the control of a
CAG promoter and flanked by HS4 insulators to ensure robust and reliable expression.

e iHAC2: An enhanced version of iHACL1, this vector includes the duplicated reprogramming
factor cassette and an additional cassette containing two more copies of Oct4 and a short
hairpin RNA (shRNA) against p53.[2] The inclusion of the p53 shRNA has been shown to
improve the efficiency of reprogramming.

e iIHAC/X53: This is a modified version of IHAC2 adapted for reprogramming human cells. It
carries expression cassettes for multiple copies of the four reprogramming factors (2 copies
each of Klf4, c-Myc, and Sox2, and 4 copies of Oct4), along with a human p53 shRNA
construct and a DsRed reporter gene.[3]
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Caption: Composition of different iHAC vector variants.

Experimental Protocols

The successful implementation of the iHAC vector system relies on a series of specialized

molecular and cell biology techniques.

IHAC Vector Construction

The construction of an iIHAC vector is a multi-

step process that involves the modification of a

parental HAC vector in a suitable host cell line, such as the chicken DT40 cell line which has a

high frequency of homologous recombination.

Detailed Protocol:
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Vector Design: Design targeting vectors containing the gene(s) of interest, selectable
markers, and homology arms corresponding to the desired insertion site on the parental
HAC.

Cell Culture: Culture the DT40 cells containing the parental HAC in appropriate media.

Transfection: Transfect the DT40 cells with the linearized targeting vector using
electroporation.

Selection: Select for successfully transfected cells using the appropriate antibiotic.
Screening: Screen for correctly targeted clones using PCR and Southern blotting.

Verification: Confirm the integrity and copy number of the modified iHAC vector using
Fluorescence In Situ Hybridization (FISH) and quantitative PCR (QPCR).[4][5][6]

Microcell-Mediated Chromosome Transfer (MMCT)

The transfer of the iHAC from the donor cell line (e.g., CHO or DT40) to the target recipient
cells is achieved through MMCT. An improved protocol has been developed that significantly
enhances the efficiency of this process.

Improved MMCT Protocol:[7][8]

Micronucleation: Treat the donor cells with a combination of TN-16 and griseofulvin to induce
the formation of micronuclei, where individual chromosomes are enclosed in a nuclear
membrane.

Microcell Formation: Treat the micronucleated cells with Latrunculin B to disrupt the actin
cytoskeleton, leading to the formation of microcells containing a single or a few
chromosomes.

Enucleation: Centrifuge the treated cells to separate the microcells from the main cell body.

Fusion: Fuse the isolated microcells with the recipient cells using polyethylene glycol (PEG)
or a viral fusogen.
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« Selection: Select for recipient cells that have successfully incorporated the iIHAC using a
selectable marker present on the vector.
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Caption: Workflow of the improved Microcell-Mediated Chromosome Transfer (MMCT)

protocol.

Quantitative Data and Performance

The performance of the IHAC vector system has been evaluated in various studies, with key

metrics including gene insertion efficiency, reprogramming efficiency, and vector stability.

Table 1: Gene Insertion and HAC Transfer Efficiency

Parameter Method Efficiency Reference
) Cre-loxP
Gene Insertion o 10-3-10-3 [1]
Recombination
) VCre/VIoxP and
Gene Insertion ~10% [9]
SCre/SloxP
HAC Transfer Original MMCT - [8]
~10-fold higher than
HAC Transfer Improved MMCT o [8]
original
Table 2: Reprogramming Efficiency of iHAC Vectors
Reprogramming
Vector Target Cells o Reference
Efficiency
) Mouse Embryonic Partial
iIHAC1 ) . ;
Fibroblasts Reprogramming
) Mouse Embryonic Efficient
IHAC2 ] ) -
Fibroblasts Reprogramming
Retrovirus Human Cells 0.01-0.02% [10]
Sendai Virus Human Fibroblasts ~1% [10]
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Table 3: Stability of HAC in Human iPSCs

. HAC Retention
hiPSC/HAC Clone

Daily Rate of HAC

Reference

(after 2 weeks) Loss
#1 100% 0% [1]
#2 98% 0.14% [1]
#3 96% 0.29% [1]
#4 100% 0% [1]

Applications in Drug Development and Research

The unique features of the iIHAC vector system make it a valuable tool for a range of

applications in biomedical research and drug development.

Generation of Integration-Free iPSCs

The iIHAC system provides a robust method for generating iPSCs without the risk of genomic

integration of the reprogramming factors. The episomal iHAC can be spontaneously lost or

actively removed from the cells after reprogramming is complete, resulting in transgene-free

IPSCs that are suitable for clinical applications.
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Caption: Workflow for generating integration-free iPSCs using the iHAC vector system.

Gene Function Studies and Disease Modeling

The ability to deliver large genomic fragments makes the iHAC system ideal for studying gene
function in a native chromosomal context. It can be used to create humanized animal models
or cellular models of genetic diseases by introducing human genes into animal or human cells,

respectively.
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The Bi-HAC Vector System

A sophisticated extension of this technology is the bi-HAC vector system, which utilizes two
different HACs for transient and stable gene expression.[11] For example, a transient HAC (like
the tet-O HAC) can be used to deliver reprogramming factors, while a stable HAC (like the
21HAC) can carry a therapeutic gene for long-term expression.[11] This dual-vector approach
allows for the generation of therapeutically relevant cells from a patient's own somatic cells.

Transient Expression Stable Expression

tet-O HAC 21HAC
(Reprogramming Factors) (Therapeutic Gene)

Patient Somatic Cells

v

— | MMCT of both HACs

Reprogrammed and Gene-Corrected Cells

Removal of tet-O HAC

Therapeutic iPSCs

Click to download full resolution via product page
Caption: The bi-HAC vector system for cell reprogramming and gene therapy.

Conclusion

The iIHAC vector system offers a powerful and versatile platform for advanced gene delivery
and cell engineering. Its ability to carry large payloads, maintain episomal status, and provide
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stable, long-term gene expression makes it a superior choice for applications ranging from the

generation of safe and effective iPSCs to the development of novel gene therapies and

humanized disease models. As the technology continues to evolve, the iIHAC system is poised

to play an increasingly important role in the future of regenerative medicine and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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